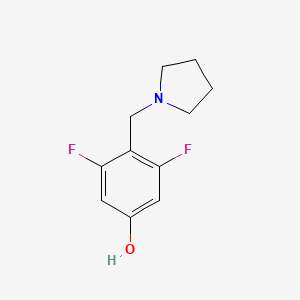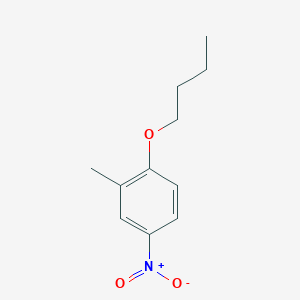
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride is a complex organometallic compound that features a ruthenium center coordinated to a carbonyl group, a chloride ion, and three triphenylphosphine ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride typically involves the reaction of ruthenium trichloride with triphenylphosphine in the presence of a carbon monoxide source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and reagent concentrations to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands such as triphenylphosphine can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Scientific Research Applications
Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride exerts its effects involves coordination to substrates through its ruthenium center. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application, such as binding to DNA in biological systems or activating small molecules in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride include other ruthenium complexes with different ligands, such as:
- Ruthenium trichloride
- Ruthenium carbonyl complexes
- Ruthenium phosphine complexes
Uniqueness
What sets this compound apart is its specific combination of ligands, which imparts unique reactivity and stability. The presence of three triphenylphosphine ligands provides steric protection and electronic effects that enhance its catalytic properties compared to other ruthenium complexes .
Properties
Molecular Formula |
C55H46ClOP3Ru |
|---|---|
Molecular Weight |
952.4 g/mol |
IUPAC Name |
carbon monoxide;hydride;ruthenium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/3C18H15P.CO.ClH.Ru.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;;/h3*1-15H;;1H;;/q;;;;;+2;-1/p-1 |
InChI Key |
AQNNBONKVCJJDU-UHFFFAOYSA-M |
Canonical SMILES |
[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


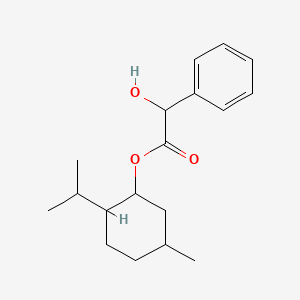

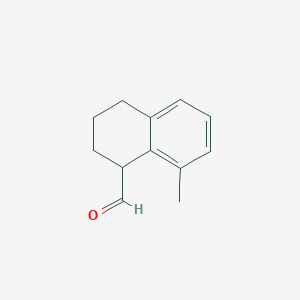

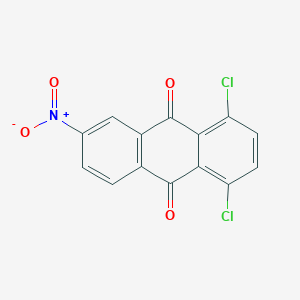
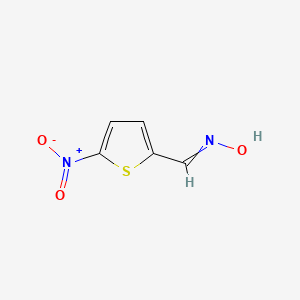


![tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)
